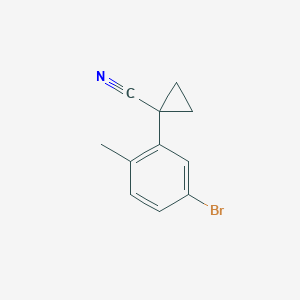
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrN It is characterized by a cyclopropane ring attached to a brominated methylphenyl group and a carbonitrile group
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring . The reaction conditions are generally mild and result in high yields of the desired product.
Analyse Des Réactions Chimiques
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Cyclopropanation Reactions: The cyclopropane ring can participate in ring-opening reactions under certain conditions.
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and other halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing cyclopropane rings.
Biology: The compound’s structural features make it a potential candidate for studying biological systems, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile exerts its effects is not well-understood. its structural features suggest that it may interact with molecular targets such as enzymes and receptors through non-covalent interactions. The cyclopropane ring and carbonitrile group may play a role in stabilizing these interactions and enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile include:
- 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile
- 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in the functional groups attached to the cyclopropane ring. The presence of different substituents can significantly influence their chemical reactivity and potential applications. This compound is unique due to its specific combination of a brominated methylphenyl group and a carbonitrile group, which may confer distinct properties and reactivity.
Propriétés
Formule moléculaire |
C11H10BrN |
|---|---|
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
UXQWDLSSLMNKPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C2(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















